1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde
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Overview
Description
1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions and in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Scientific Research Applications
1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-1H-pyrrole-2-carbaldehyde: A closely related compound with a single aldehyde group.
2-Formylpyrrole: Another pyrrole derivative with a formyl group at the 2-position.
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A pyrazole derivative with similar structural features.
Uniqueness
1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde is unique due to the presence of two aldehyde groups, which can participate in a wider range of chemical reactions compared to its mono-aldehyde counterparts
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-propan-2-ylpyrrole-2,3-dicarbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7(2)10-4-3-8(5-11)9(10)6-12/h3-7H,1-2H3 |
InChI Key |
JPKSNHBZNATUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=C1C=O)C=O |
Origin of Product |
United States |
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